![molecular formula C12H20BNO3 B6330413 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde; 95% CAS No. 1893406-41-1](/img/structure/B6330413.png)
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde; 95%
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Overview
Description
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki coupling reactions . They are known for their stability and reactivity, making them valuable intermediates in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a compound with both a pyrazole heterocycle and a borate functional group was obtained through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and single crystal X-ray diffraction . Density Functional Theory (DFT) is often used to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
As mentioned earlier, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in Suzuki coupling reactions . They can participate in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, one compound was described as a colorless to yellow liquid or semi-solid or solid .Scientific Research Applications
Organic Synthesis and Drug Intermediates
Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used for diol protection, asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligand drugs. Additionally, they find application in anticancer drug development .
Drug Delivery Systems
Boronic ester bonds, prevalent in compounds like ours, are crucial for constructing stimulus-responsive drug carriers. These carriers respond to changes in the microenvironment (e.g., pH, glucose levels, ATP concentration). Various drug carriers, such as drug–polymer conjugates, polymer micelles, and mesoporous silica, utilize borate linkages. These systems allow controlled drug release, making them promising candidates for targeted therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-7-14(9-15)8-6-10/h5,9H,6-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDRPUPPIZLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde |
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